(S)-Tert-butyl (2-aminopropyl)carbamate (CAS 121103-15-9) and its hydrochloride salt (CAS 1269493-35-7) serve as premium, enantiopure, orthogonally protected diamine building blocks. Structurally, the molecule is an (S)-1,2-propanediamine derivative where the sterically unhindered C1 primary amine is masked by a tert-butyloxycarbonyl (Boc) protecting group, leaving the chiral, secondary-carbon-bound C2 primary amine free for selective functionalization [1]. This pre-differentiated architecture is highly valued in commercial medicinal chemistry and advanced materials synthesis, as it provides immediate, predictable regiocontrol and stereocontrol. By offering a ready-to-use chiral node, this compound eliminates the need for complex in-house protection schemes, making it a critical raw material for the scalable synthesis of heterocyclic active pharmaceutical ingredients (APIs), peptidomimetics, and specialized linker technologies .
Substituting this specific building block with raw (S)-1,2-propanediamine or racemic mono-Boc analogs fundamentally disrupts industrial synthesis workflows. Unprotected diamines lack chemoselectivity; attempting to react them directly with electrophiles yields complex statistical mixtures of C1-functionalized, C2-functionalized, and bis-functionalized products, necessitating severe chromatographic penalties and slashing target yields[1]. Conversely, while in-house regioselective Boc-protection of the raw diamine is possible, it typically caps at 42–70% yield due to unavoidable di-protection, consuming excess reagents and labor. Furthermore, utilizing racemic tert-butyl (2-aminopropyl)carbamate shifts the burden of stereocontrol to late-stage synthesis, mandating expensive chiral resolution that inherently restricts the maximum theoretical yield of the desired enantiomer to 50% [2]. Procuring the pre-differentiated, enantiopure compound is therefore a strict requirement for efficient, scalable manufacturing.
When synthesizing mono-protected diamines in-house, differentiating the C1 and C2 amines of (S)-1,2-propanediamine is synthetically taxing. Standard protocols using di-tert-butyl dicarbonate typically yield only 42% to 70% of the desired C1-Boc protected product due to competitive di-protection and unreacted starting material [1]. By procuring the pre-protected (S)-tert-butyl (2-aminopropyl)carbamate, manufacturers bypass this bottleneck, securing a 100% regiochemically pure starting material and recovering the 30–58% material loss associated with in-house protection steps .
| Evidence Dimension | Yield of regiochemically pure mono-Boc intermediate |
| Target Compound Data | 100% (Procured as a ready-to-use pure building block) |
| Comparator Or Baseline | In-house protection of (S)-1,2-propanediamine (42–70% yield) |
| Quantified Difference | Recovers 30–58% yield loss and eliminates chromatographic purification |
| Conditions | Standard Boc-protection conditions (e.g., Boc2O in MeOH/H2O or alkyl phenyl carbonates) |
Procuring the pre-differentiated compound directly accelerates library synthesis and eliminates a low-yielding, labor-intensive purification step.
For pharmaceutical applications requiring the (S)-configuration at the C2 position, utilizing racemic tert-butyl (2-aminopropyl)carbamate restricts the maximum theoretical yield of the active enantiomer to 50% [1]. Procuring the enantiopure (S)-isomer (CAS 121103-15-9) ensures >99% theoretical yield retention for the desired stereocenter, completely circumventing the need for late-stage chiral chromatography or diastereomeric salt resolution, which typically results in >50% loss of advanced, high-value intermediates .
| Evidence Dimension | Maximum theoretical yield of enantiopure API |
| Target Compound Data | >99% retention of the (S)-enantiomer |
| Comparator Or Baseline | Racemic tert-butyl (2-aminopropyl)carbamate (Max 50% yield) |
| Quantified Difference | Doubles the theoretical atom economy for the active enantiomer |
| Conditions | Downstream API synthesis requiring specific (S)-stereochemistry |
Starting with the enantiopure building block halves raw material waste and drastically reduces downstream purification costs in commercial manufacturing.
When coupling a diamine to a halogenated heterocycle (e.g., 6-chloronicotinonitrile or 2,4-dichloropyrido[3,2-d]pyrimidine), using unprotected (S)-1,2-propanediamine results in competitive nucleophilic attack from both the C1 and C2 amines. By utilizing (S)-tert-butyl (2-aminopropyl)carbamate, the C1 amine is entirely shielded, directing 100% of the nucleophilic substitution to the chiral C2 amine[1]. This guarantees exclusive formation of the C2-linked intermediate, which is critical for maintaining the intended structure-activity relationship (SAR) in kinase inhibitor design .
| Evidence Dimension | Regioselectivity in nucleophilic aromatic substitution (SNAr) |
| Target Compound Data | >99% selective reaction at the C2 amine |
| Comparator Or Baseline | Unprotected (S)-1,2-propanediamine (Mixed C1/C2 reaction) |
| Quantified Difference | Prevents formation of C1-linked and bis-linked impurities |
| Conditions | SNAr with halogenated heterocycles in DMF/DIPEA |
Ensures precise structural connectivity in drug discovery, preventing the generation of inactive or toxic regioisomer impurities.
Because the C1 amine is securely Boc-protected, this compound is the ideal nucleophile for SNAr reactions with chloropyrimidines and chloropyridines. It allows medicinal chemists to cleanly attach the chiral (S)-2-aminopropyl moiety to a heterocyclic core, a common motif in modern kinase inhibitors, without risking cross-linking or C1-regioisomer formation .
In the synthesis of internally branched poly(amido amine) (PAMAM) dendrimers or rigid peptidomimetics, this building block serves as a precise directional node. The free C2 amine can be coupled to a carboxylic acid via standard peptide coupling reagents (e.g., PyBOP), after which the C1-Boc group can be cleanly deprotected using TFA to allow for the next stage of chain elongation[1].
The compound is highly suited for constructing chiral linkers in PROTACs. The defined (S)-stereochemistry at the C2 position provides rigid spatial orientation, which is often critical for optimizing the ternary complex formation between the target protein, the E3 ligase, and the degrader molecule, while the orthogonal protection allows for stepwise assembly of the two distinct ligand heads .